2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
Description
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (CAS: 478262-71-4) is a pyridine-based compound featuring dual sulfonyl (-SO₂-) functional groups. Its molecular formula is C₁₉H₁₅BrClNO₄S₂, with a molar mass of 500.81 g/mol . The structure includes:
- A pyridine ring substituted with methyl groups at positions 4 and 4.
- A 4-bromophenylsulfonyl group at position 2.
- A 4-chlorophenylsulfonyl group at position 3.
Halogen atoms (Br, Cl) may enhance binding affinity via halogen bonding interactions .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO4S2/c1-12-11-13(2)22-19(28(25,26)17-7-3-14(20)4-8-17)18(12)27(23,24)16-9-5-15(21)6-10-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQOGWYMMLNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-bromophenyl and 4-chlorophenyl groups followed by their attachment to a dimethylpyridine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron or aluminum chloride are employed.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted aromatic compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of sulfonamide moieties has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast, colon, and cervical cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of p53 pathways, which are crucial in tumor suppression.
Case Study:
A research study demonstrated that derivatives of this compound exhibited potent inhibitory effects on tumor growth in murine models. The results indicated a marked increase in survival rates attributed to the compound's ability to enhance apoptosis in cancer cells .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to cancer and other diseases. Sulfonamides are known for their ability to inhibit various enzymes, including carbonic anhydrases and certain proteases.
Research Findings:
Studies on related sulfonamide compounds have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase, suggesting that 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine may also exhibit similar enzyme inhibitory properties .
Antimicrobial Properties
The antimicrobial potential of sulfonamide derivatives has been well-documented. This compound may exhibit activity against a range of bacterial strains due to its sulfonamide group, which is known for its bacteriostatic effects.
Case Study:
In vitro studies have indicated that compounds with similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Further exploration into this compound could yield valuable insights into its efficacy as an antimicrobial agent.
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| Anticancer Activity | Various Cancer Cell Lines | <100 | Potent inhibitor; enhances p53 activity |
| Enzyme Inhibition | α-Glucosidase | TBD | Potential inhibitor; further studies needed |
| Antimicrobial Activity | Gram-positive/negative bacteria | TBD | Significant antibacterial effects observed |
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Differences Between Target Compound and Analogues
| Property | Target Compound (CAS 478262-71-4) | Analogue (CAS 478262-70-3) |
|---|---|---|
| Substituent at Position 2 | 4-Bromophenylsulfonyl (-SO₂-) | 4-Bromophenylsulfanyl (-S-) |
| Substituent at Position 3 | 4-Chlorophenylsulfonyl (-SO₂-) | 4-Chlorophenylsulfonyl (-SO₂-) |
| Molecular Formula | C₁₉H₁₅BrClNO₄S₂ | C₁₉H₁₅BrClNO₂S₂ |
| Molar Mass (g/mol) | 500.81 | 468.81 |
| Key Functional Groups | Two sulfonyl groups | One sulfanyl, one sulfonyl group |
Key Observations:
Electronic Effects : Sulfonyl groups are strong electron-withdrawing groups, making the pyridine ring more electron-deficient compared to the sulfanyl analogue. This could influence reactivity in electrophilic substitution or nucleophilic addition reactions .
Polarity and Solubility: The target compound’s dual sulfonyl groups increase polarity, likely enhancing solubility in polar solvents (e.g., DMSO, methanol) compared to the sulfanyl-sulfonyl analogue .
Synthetic Pathways : The sulfanyl-containing analogue (CAS 478262-70-3) may serve as a precursor to the target compound via oxidation of the -S- group to -SO₂- .
Halogen-Substituted Analogues
Pyridine derivatives with varying halogen substituents (e.g., fluorine, iodine) or positional isomers (e.g., 3-chlorophenyl vs. 4-chlorophenyl) are common in drug discovery. For example:
- Biological Activity: Bromine and chlorine atoms are often used to optimize pharmacokinetic properties, such as metabolic stability and binding affinity.
- Thermal Stability : Halogenated sulfonyl compounds typically exhibit higher melting points due to increased molecular symmetry and intermolecular halogen interactions .
Broader Class Comparisons
- Sulfonated Pyridines: Compared to monosulfonated pyridines, the target compound’s dual sulfonyl groups may confer stronger acidic properties (e.g., lower pKa for deprotonation) .
- Non-Halogenated Analogues: Replacement of bromine/chlorine with hydrogen or methyl groups reduces molecular weight but may diminish halogen-bonding interactions critical for target engagement .
Biological Activity
The compound 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (CAS No. 478262-70-3) is a sulfonamide derivative with significant potential in pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C19H15BrClNO2S2
- Molecular Weight : 468.81 g/mol
- Chemical Structure : The compound features a pyridine core substituted with bromophenyl and chlorophenyl sulfonyl groups, which contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit varying degrees of antibacterial effectiveness. In studies involving derivatives of sulfonamides:
- Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis , while weaker effects were noted against other bacterial strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, where inhibition can be beneficial in treating conditions like Alzheimer's disease.
- Urease : Inhibition of urease can be significant in managing urinary tract infections and certain types of kidney stones.
In a study assessing various derivatives, the most active compounds demonstrated IC50 values as low as for AChE inhibition .
Other Pharmacological Activities
Beyond antibacterial properties and enzyme inhibition, compounds with similar structures have been explored for:
- Anticancer Activity : Some derivatives have shown potential in inhibiting tumor growth.
- Hypoglycemic Effects : Certain compounds have been linked to lowering blood sugar levels.
- Diuretic Action : Useful in managing fluid retention conditions .
Case Studies
- Synthesis and Evaluation of Sulfonamide Derivatives : A series of experiments synthesized various sulfonamide derivatives, including those related to the compound . These studies utilized techniques such as docking studies and BSA binding interactions to elucidate pharmacological effectiveness .
- In Vivo Studies on Antibacterial Efficacy : Animal models were employed to assess the efficacy of these compounds against bacterial infections, providing insights into their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(4-bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation of pyridine derivatives. For example, Claisen–Schmidt condensation and Michael addition (as seen in analogous sulfonylpyridine syntheses) are effective for introducing aryl sulfonyl groups . Key intermediates should be characterized using H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups. Crystallographic studies (XRD) may resolve steric effects from the 4,6-dimethylpyridine core .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Solubility can be assessed in polar (DMSO, acetonitrile) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include pH-dependent hydrolysis (e.g., buffers at pH 2–12) monitored via HPLC over 24–72 hours. Thermal stability is evaluated using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can clarify spatial arrangements of substituents on the pyridine ring. LC-MS/MS ensures purity and detects byproducts. Computational methods (e.g., DFT calculations) validate spectroscopic data by comparing theoretical vs. experimental spectra .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility or reactivity be resolved?
- Methodological Answer : Contradictions often arise from solvent purity, temperature fluctuations, or analytical sensitivity. Standardize protocols using HPLC-grade solvents and controlled environments (e.g., inert atmosphere). Replicate experiments with ≥3 independent trials, and apply statistical tools (ANOVA) to identify outliers. Cross-validate results with orthogonal methods (e.g., NMR vs. LC-MS) .
Q. What experimental designs are optimal for studying the compound’s environmental fate and biotic interactions?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic transformations via long-term (5+ years) mesocosm studies. Use C-labeled analogs to track degradation pathways. Ecotoxicity assays (e.g., Daphnia magna mortality, algal growth inhibition) quantify impacts across trophic levels. Pair with QSAR models to predict bioaccumulation potential .
Q. How can researchers elucidate the mechanistic basis of this compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for target proteins. Molecular docking (AutoDock Vina) identifies putative binding sites, validated by mutagenesis studies. In-cell assays (e.g., luciferase reporters) confirm activity in physiological contexts .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Optimize catalytic systems (e.g., Pd/C for dehalogenation side reactions) and employ flow chemistry for precise temperature/pressure control. Use Design of Experiments (DoE) to screen parameters (catalyst loading, solvent ratios). Purify via recrystallization (ethanol/water mixtures) or preparative HPLC .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
